Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-
Description
Properties
CAS No. |
393855-76-0 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-[2-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C16H17N3O2/c20-9-11-21-10-8-18-16-15(12-17-13-19-16)7-6-14-4-2-1-3-5-14/h1-5,12-13,20H,8-11H2,(H,17,18,19) |
InChI Key |
PUJOZKZVCOMKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The synthesis of Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]- generally follows a multi-step process:
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Formation of Phenylethynyl Group | Coupling of phenylacetylene with a halogenated pyrimidine precursor | Palladium-catalyzed Sonogashira coupling, base (e.g., triethylamine), inert atmosphere |
| 2 | Pyrimidine Ring Functionalization | Introduction of amino group at 4-position via nucleophilic substitution | Amination with ammonia or amine source under basic conditions |
| 3 | Aminoethoxyethanol Addition | Reaction of 4-amino-5-(phenylethynyl)pyrimidine with 2-aminoethoxyethanol | Base-mediated nucleophilic substitution or condensation |
This sequence ensures the selective installation of the phenylethynyl substituent followed by attachment of the aminoethoxyethanol moiety to yield the target compound.
Detailed Reaction Conditions
Phenylethynyl group formation: Typically achieved via Sonogashira coupling, which involves palladium catalysts (e.g., Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst, and a base such as triethylamine or diisopropylethylamine in anhydrous solvents like tetrahydrofuran or dimethylformamide. The reaction is conducted under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 80°C.
Pyrimidine ring amination: The halogenated pyrimidine intermediate undergoes nucleophilic substitution with ammonia or a primary amine. This step is often performed in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (80–120°C) to facilitate substitution.
Attachment of aminoethoxyethanol: The final step involves reacting the 4-amino-5-(phenylethynyl)pyrimidine with 2-aminoethoxyethanol under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents such as ethanol or acetonitrile. This step forms the ether linkage and introduces the terminal ethanol group.
Industrial Scale Considerations
- Continuous flow reactors: For scale-up, continuous flow synthesis can improve reaction control, heat transfer, and safety, especially for palladium-catalyzed coupling steps.
- High-throughput optimization: Screening of catalysts, bases, solvents, and temperature profiles to maximize yield and purity.
- Purification: Advanced chromatographic techniques (e.g., preparative HPLC) and crystallization methods are employed to isolate the compound with high purity.
Chemical Reaction Analysis
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic medium, room temperature to reflux | Ketones, carboxylic acids derived from ethanol moiety |
| Reduction | Lithium aluminum hydride | Anhydrous ether, low temperature | Corresponding alcohols or amines |
| Substitution | Thionyl chloride, sodium azide | Variable, depending on nucleophile | Halogenated derivatives, azides |
These reactions demonstrate the compound’s versatility for further chemical modification.
Research Findings on Preparation
- The Sonogashira coupling step is critical for introducing the phenylethynyl group with high regioselectivity and yield.
- Amination of the pyrimidine ring is facilitated by the electron-deficient nature of the ring, allowing efficient nucleophilic substitution.
- The final coupling with 2-aminoethoxyethanol is optimized by controlling pH and temperature to prevent side reactions such as polymerization or over-alkylation.
- Purification challenges arise due to the compound’s polarity and multiple functional groups, necessitating tailored chromatographic methods.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-(Phenylethynyl)pyrimidine | Sonogashira coupling | Phenylacetylene, Pd catalyst, base | 60–80°C, inert atmosphere | 75–85 |
| 2 | 4-Amino-5-(phenylethynyl)pyrimidine | Nucleophilic substitution | Ammonia or amine, polar aprotic solvent | 80–120°C | 70–80 |
| 3 | Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]- | Ether formation | 2-Aminoethoxyethanol, base | Room temp to 60°C | 65–75 |
Yields are approximate and depend on reaction scale and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, azides.
Scientific Research Applications
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the aminoethoxyethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]- with structurally related pyrimidine-ethoxyethanol derivatives, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Pyrimidine-Ethoxyethanol Derivatives
Key Comparative Insights:
In contrast, the aminoethoxyethanol group in the target compound may improve solubility due to hydrogen-bonding capacity . The nitro group in the cyclohexylamino analog () introduces polarity, making it more suitable for hydrophilic interactions in enzymatic binding pockets.
Biological Activity: Phenylethynyl substituents (target compound) are known to enhance rigidity and π-π stacking in receptor binding, as seen in kinase inhibitors . Sulfamide-containing analogs (e.g., ) exhibit strong hydrogen-bonding interactions with endothelin receptors, critical for antagonistic activity .
Synthetic Challenges: Brominated derivatives () require precise coupling conditions to avoid di-bromination byproducts, as noted in Macitentan synthesis . The phenylethynyl group in the target compound may necessitate Sonogashira coupling for installation, a step sensitive to catalyst and solvent selection .
Thermodynamic Stability: Predicted pKa values (e.g., 14.52 for the thienopyrimidine analog ) suggest that ethoxyethanol derivatives are less acidic than phenolic analogs (e.g., ), impacting protonation states under physiological conditions.
Limitations and Contradictions in Evidence
- Direct data on the target compound’s synthesis, stability, or bioactivity are absent in the provided evidence, necessitating extrapolation from analogs.
- notes the compound’s existence but lacks actionable details due to incomplete PubChem data .
- Discrepancies in substituent effects (e.g., bromophenyl vs. phenylethynyl) highlight the need for experimental validation of predicted properties.
Biological Activity
Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.
Synthesis and Chemical Structure
The compound's structure can be broken down as follows:
- Base Structure : The core of the compound is a pyrimidine ring substituted with a phenylethynyl group.
- Functional Groups : The molecule features an ethoxy group linked to an amino function, enhancing its solubility and biological activity.
The synthesis of such compounds typically involves multi-step organic reactions, including coupling reactions to attach the phenylethynyl moiety to the pyrimidine scaffold.
Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]- exhibits several mechanisms of action:
- Inhibition of Kinase Activity : Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For example, similar compounds have demonstrated inhibition of Src kinase activity, which is crucial in various signaling pathways related to cancer progression .
- Antitumor Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. This suggests its potential as an anticancer agent .
- Antibacterial Properties : Some derivatives have shown promising antibacterial activity against Gram-positive bacteria, indicating a broader spectrum of biological activity beyond anticancer effects .
Biological Activity Data
The following table summarizes key biological activities associated with Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]- and related compounds:
Case Study 1: Anticancer Activity
A study investigated the effects of a similar compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 0.25 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were tested against various bacterial strains. The results showed that certain modifications to the ethoxy group enhanced antibacterial activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
